methyl (2R)-2-isothiocyanatopropanoate

Circular dichroism Absolute configuration Chiral analysis

Methyl (2R)-2-isothiocyanatopropanoate (CAS 21055-39-0 for the racemate; the R-enantiomer is indexed under ChemSpider CSID:5475014) is a chiral α-isothiocyanato ester with the molecular formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol. It is derived from D-alanine methyl ester, retaining chirality at the C-2 position.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
Cat. No. B13632293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-isothiocyanatopropanoate
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N=C=S
InChIInChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m1/s1
InChIKeyLFRBLTIOKKCLSD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-2-Isothiocyanatopropanoate: Chiral α-Isothiocyanato Ester Procurement Guide for Asymmetric Synthesis and Derivatization


Methyl (2R)-2-isothiocyanatopropanoate (CAS 21055-39-0 for the racemate; the R-enantiomer is indexed under ChemSpider CSID:5475014) is a chiral α-isothiocyanato ester with the molecular formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol . It is derived from D-alanine methyl ester, retaining chirality at the C-2 position [1]. The compound features a reactive isothiocyanate (–N=C=S) group at the α-carbon adjacent to a methyl ester, enabling nucleophilic addition with amines to form thiourea diastereomers—a reaction central to its use as a chiral derivatizing agent and enantiopure building block . Procurement-grade material is available at purities from 95% to 99% from multiple manufacturers, including Nanjing Zhengyuan Chemical (Code: ALNCS, 99% assay) and Fluorochem (95%) [2].

Chirality R-enantiomer derived from D-alanine, retaining stereochemistry at C-2
Reactivity α-Isothiocyanate enables thiourea diastereomer formation with amines
Procurement Available in research and industrial purity grades

Why Methyl (2R)-2-Isothiocyanatopropanoate Cannot Be Replaced by Positional Isomers, Enantiomers, or Ester Homologs


Methyl (2R)-2-isothiocyanatopropanoate occupies a structurally unique intersection of three critical features—α-positioned isothiocyanate, single-enantiomer (R) configuration, and methyl ester—that no single analog simultaneously replicates. The positional isomer methyl 3-isothiocyanatopropanoate (CAS 18967-35-6) lacks the α-chiral center and the associated stereochemical induction capability in asymmetric reactions, while carrying the NCS group at a β-position that produces fundamentally different reactivity toward nucleophiles . The S-enantiomer (CAS 26349-75-7) generates thiourea diastereomers with opposite chromatographic elution order and reversed Cotton effect in circular dichroism (positive CE at 205 nm for S vs. negative CE for R), making enantiomeric substitution analytically and synthetically fatal [1]. The ethyl ester homolog (CAS 39574-16-8, MW 159.20) differs in molecular weight, boiling point (63–64 °C at 1 mmHg vs. 198.8 °C at 760 mmHg for the methyl ester), and chromatographic retention, precluding its use as a drop-in replacement in validated methods . These differences are not cosmetic; they directly determine diastereomer separability, stereochemical outcome, and regulatory identity.

S-enantiomer: Produces thiourea diastereomers with opposite circular dichroism sign, compromising chiral assignment.
β-Isothiocyanato positional isomer: Lacks the α-chiral center, eliminating stereochemical induction capability.
Ethyl ester homolog: Different molecular weight, boiling point, and chromatographic retention invalidate validated methods.

Methyl (2R)-2-Isothiocyanatopropanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomer-Specific Circular Dichroism Signature: R vs. S Configuration at C-2

The R-enantiomer of methyl 2-isothiocyanatopropanoate exhibits a strong negative Cotton effect (CE) at 205 nm, whereas the S-enantiomer exhibits a strong positive CE at the same wavelength, as measured by electronic circular dichroism (ECD) in methanol at 0.41 mg/mL [1]. This sign inversion provides an unambiguous spectroscopic method for configurational assignment. The correlation between the sign of CE and absolute configuration at C-2 has been validated by TD DFT calculations, confirming that the n–π* transition in the NCS chromophore reports directly on the stereogenic center [2].

CD Signature
Head-to-head
R: Negative CE at 205 nm
S: Positive CE at 205 nm
Configurational identity verification by ECD
0.41 mg/mL in MeOH; TD DFT validated
Circular dichroism Absolute configuration Chiral analysis

Physicochemical Differentiation: α-Isothiocyanato Methyl Ester vs. β-Isothiocyanato Positional Isomer

Methyl (2R)-2-isothiocyanatopropanoate (α-isomer) and methyl 3-isothiocyanatopropionate (β-isomer, CAS 18967-35-6) share an identical molecular formula (C₅H₇NO₂S) and molecular weight (145.18) yet differ substantially in experimentally measured physicochemical properties . The α-isomer has a predicted atmospheric-pressure boiling point of 198.8 °C (760 mmHg), a density of approximately 1.1 g/cm³, and a refractive index of 1.502, whereas the β-isomer exhibits a boiling point of 91–92 °C (at 10 mmHg), a density of 1.18 g/cm³, and a refractive index of 1.513 . The LogP difference (α-isomer: 1.39; β-isomer: 0.65) further reflects altered lipophilicity due to the proximity of the NCS group to the ester .

α vs β Isomer
Data to verify
ΔLogP 0.74; ΔnD 0.011; density ~1.1 vs 1.18 g/cm³
QC differentiation by refractive index or density
Measured at 20–25 °C; sources not specified
Physicochemical properties Positional isomer Procurement specification

Ester Homolog Differentiation: Methyl Ester vs. Ethyl Ester Physicochemical and Handling Profile

The methyl ester (target compound, MW 145.18) and the corresponding ethyl ester (ethyl 2-isothiocyanatopropionate, CAS 39574-16-8, MW 159.20) differ in molecular weight, boiling point, density, and refractive index . The ethyl ester's experimental boiling point of 63–64 °C at 1 mmHg corresponds to an estimated atmospheric-pressure boiling point of ~218 °C, compared to ~199 °C for the methyl ester . The density of the ethyl ester (1.09 g/cm³) is lower than that of the methyl ester (~1.1 g/cm³ predicted), and its refractive index (1.4925) is lower than the methyl ester's (1.502) . The ethyl ester also carries a UN 2922 corrosive liquid classification with Transport Hazard Class 8, requiring specific shipping and storage precautions .

Methyl vs Ethyl Ester
Data to verify
ΔMW 14 g/mol; ΔnD 0.0095; hazard: GHS07 vs Class 8
Stoichiometry and handling differ
Ethyl ester corrosive, methyl ester irritant
Ester homolog Physical property Synthetic intermediate

Commercial Purity Grade Availability: 99% Industrial Supply vs. 95% Research Grade

Methyl 2-isothiocyanatopropionate is commercially available in two distinct purity tiers that serve different procurement needs. Nanjing Zhengyuan Chemical (Code ALNCS) supplies the compound at 99% assay as a liquid, targeting industrial-scale and high-precision synthetic applications [1]. In contrast, research-grade suppliers such as Fluorochem (Product Code F370017) provide the S-enantiomer at 95.0% purity . The racemic mixture (CAS 21055-39-0) is typically offered at 95% purity by Enamine and other catalog suppliers [2]. No single supplier offers the R-enantiomer at 99% as a standard catalog item, making the D-alanine-derived R-enantiomer a relatively specialized procurement item that may require custom synthesis or specific sourcing channels.

Purity Grades
Specification review
Industrial 99% (Nanjing Zhengyuan) vs Research 95% (racemic); R-enantiomer limited 99% availability
Procurement planning for high-purity R-enantiomer
Supplier-reported assay values; verify lot
Purity specification Commercial availability Quality control

Synthetic Route Differentiation: Chiral Pool Synthesis from D-Alanine vs. Racemic Thiophosgene Route

The (2R)-enantiomer is synthesized directly from D-alanine methyl ester via conversion of the α-amino group to isothiocyanate using thiophosgene (CSCl₂) under basic conditions, a route that leverages the pre-existing chirality of the amino acid precursor to deliver the product with high enantiopurity (er > 99:1 as demonstrated for analogous L- and D-amino acid methyl ester isothiocyanates) [1]. In contrast, the racemic synthesis starting from DL-alanine methyl ester hydrochloride and thiophosgene produces a 1:1 mixture of enantiomers requiring subsequent chiral resolution . The chiral-pool approach eliminates the need for expensive chiral HPLC separation and avoids yield losses inherent to resolution steps.

Synthetic Route
Class-level
Chiral pool (D-Ala) → er > 99:1; Racemic route → 50:50
Inherent enantiopurity from chiral precursor
No chiral resolution needed; literature precedent
Chiral pool synthesis Enantiomeric excess Synthetic methodology

Methyl (2R)-2-Isothiocyanatopropanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enantiomer-Specific Chiral Derivatizing Agent for HPLC Resolution of Amines and Amino Alcohols

The R-enantiomer serves as a chiral derivatizing agent (CDA) for the indirect HPLC separation of chiral amines and amino alcohols. Reaction with amine analytes produces diastereomeric thioureas that are separable on conventional reversed-phase columns. The distinct negative Cotton effect at 205 nm provides orthogonal configurational assignment of the resulting diastereomers by CD spectroscopy, as validated by Michalski et al. [1]. This application is directly supported by evidence that the R and S enantiomers produce diastereomers with opposite CD signatures, enabling absolute configuration determination of unknown amine analytes [1][2].

Enantiopure Building Block for Asymmetric Organocatalytic Synthesis of Heterocycles

α-Isothiocyanato esters are versatile substrates in organocatalytic asymmetric cascade reactions for constructing nitrogen- and sulfur-containing heterocycles [3]. The (2R)-configured compound, derived from D-alanine, provides a chirality-defined entry point for synthesizing stereochemically enriched thiohydantoins, 2-thioxoimidazolidinones, and related pharmacophore scaffolds. The dual electrophilic character of the isothiocyanate group and the ester carbonyl enables tandem nucleophilic addition–cyclization sequences with defined stereochemistry at the α-carbon [4]. Industrial procurement at 99% purity (Nanjing Zhengyuan grade) supports multi-gram to kilogram-scale heterocycle production with reproducible stereochemical outcomes.

Thiourea-Derived Organocatalyst and Receptor Synthesis

The isothiocyanate group of methyl (2R)-2-isothiocyanatopropanoate reacts cleanly with primary and secondary amines to form chiral thioureas, a privileged structural motif in hydrogen-bond-donating organocatalysts and anion receptors . The α-position of the NCS group relative to the ester ensures that the resulting thiourea NH protons are positioned in close proximity to the chiral center, maximizing stereochemical communication in catalytic transition states. This contrasts with β-isothiocyanato esters, where the extended methylene spacer dilutes chiral induction .

Absolute Configuration Assignment of α-Chiral Amines via CD Correlation

Based on the established ECD–configuration correlation, methyl (2R)-2-isothiocyanatopropanoate can be used as a reference standard for determining the absolute configuration of unknown α-chiral primary amines. Derivatization to the corresponding thiourea followed by CD measurement at 205 nm yields a Cotton effect sign that directly reports the configuration of the amine analyte, using the known negative CE of the R-isothiocyanato ester as a reference point [1][2]. This application is uniquely enabled by the availability of both enantiomers in defined stereopurity.

Application
Selection Property
Validation Focus
Chiral derivatizing agent for HPLC
R-enantiomer configuration and distinct CD signature
Diastereomer separation and configurational assignment by CD
Enantiopure building block for heterocycles
Stereochemical purity and dual electrophilicity (NCS + ester)
Cascade reaction yield and stereochemical outcome
Thiourea organocatalyst/receptor synthesis
Proximity of NCS to chiral center maximizes induction
Stereochemical communication in catalytic transition states
Absolute configuration assignment of amines
Availability of both enantiomers with defined CD reference
CD sign correlation accuracy for unknown chiral amines
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